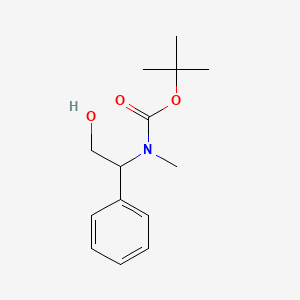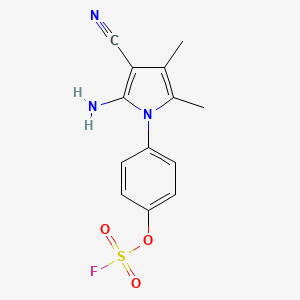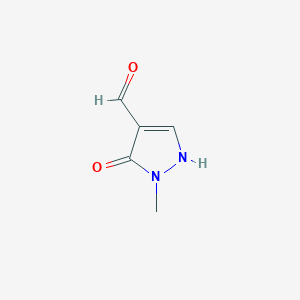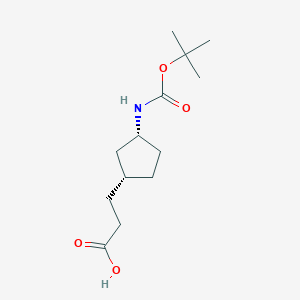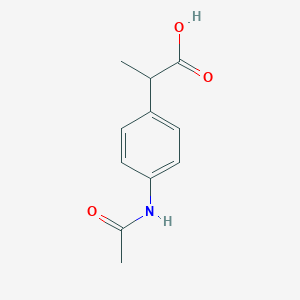
2-(4-Acetamidophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetamidophenyl)propanoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of propanoic acid and features an acetamido group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)propanoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of ethyl 2-chloropropionate with anhydrous aluminum chloride as a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions are relatively mild, not requiring high temperatures or pressures, making it an efficient and cost-effective method.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is common due to its effectiveness and low cost. The process is designed to maximize yield while minimizing energy consumption and waste production, aligning with green chemistry principles .
化学反応の分析
Types of Reactions
2-(4-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4-Acetamidophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
作用機序
The mechanism of action of 2-(4-Acetamidophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): A well-known non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
2-(4-Biphenyl)propanoic acid: Another compound with a similar backbone but different substituents, leading to distinct properties.
Uniqueness
2-(4-Acetamidophenyl)propanoic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, such as ibuprofen, which has an isobutyl group instead .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-(4-acetamidophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(11(14)15)9-3-5-10(6-4-9)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
QIMLDDVXSIWEKG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
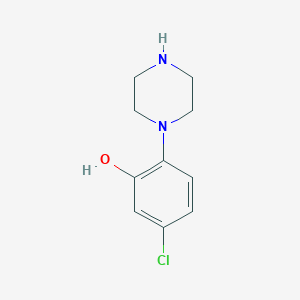
![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
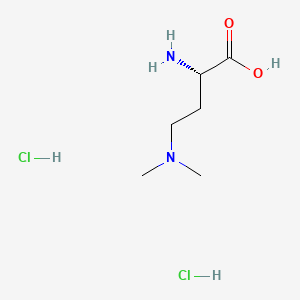
![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)

